3-(3-Bromophenyl)thiomorpholine
Description
3-(3-Bromophenyl)thiomorpholine is a thiomorpholine derivative featuring a bromophenyl substituent at the 3-position of the heterocyclic ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry and organic synthesis. The bromine atom at the meta position of the phenyl group enhances electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
(3R)-3-(3-bromophenyl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMWTUQFDMCQBY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H](N1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 3-(3-Bromophenyl)thiomorpholine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies show that it can inhibit specific cancer cell lines, demonstrating promising IC50 values comparable to established chemotherapeutics. For instance, the compound has shown activity against human prostate cancer cells with an IC50 value of approximately 9.27 µM, indicating its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer (PRXF 22Rv1) | 9.27 |
| Breast Cancer (MCF-7) | TBD |
| Lung Cancer (A549) | TBD |
Structure-Activity Relationship Studies
Interaction studies involving this compound focus on its binding affinity to biological targets. Modifications to the thiomorpholine structure can significantly alter binding interactions and biological activity profiles, providing insights into structure-activity relationships. For example, variations in the substitution pattern on the phenyl ring can lead to distinct pharmacokinetic and pharmacodynamic properties.
Case Studies
-
Anticancer Efficacy
A study conducted by Kumar et al. synthesized several thiomorpholine derivatives and evaluated their anticancer activity against various cell lines, including MCF-7 and A549. The results indicated that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in drug design. -
Antimicrobial Mechanism
Research published in the Journal of Medicinal Chemistry explored the antimicrobial mechanisms of thiomorpholine derivatives. The study found that this compound inhibited key enzymes involved in fatty acid biosynthesis in bacteria, effectively disrupting their growth.
Broader Applications
Beyond medicinal chemistry, thiomorpholine derivatives have been explored for their potential applications in other areas:
- Anti-inflammatory Agents : Some derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis.
- Antitubercular Activity : Research suggests that certain thiomorpholine derivatives possess antitubercular properties, potentially aiding in tuberculosis treatment.
- Dipeptidyl Peptidase IV Inhibition : This activity is relevant for developing treatments for type 2 diabetes mellitus.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Halogen-Substituted Thiomorpholine Derivatives
Substituents on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity and alter binding affinities in biological systems.
- Substituent Position : Meta-substituted derivatives (e.g., 3-bromo or 3-chloro) likely exhibit distinct electronic effects compared to ortho-substituted analogues, impacting crystal packing and intermolecular interactions .
Thiomorpholine vs. Morpholine Analogues
Replacing sulfur with oxygen in the morpholine ring modifies electronic and structural properties:
Table 2: Thiomorpholine vs. Morpholine Derivatives
Structural Insights :
- Thiomorpholine derivatives often adopt centrosymmetric dimeric structures (e.g., R₂²(8) dimers) or C(4) ribbon configurations in crystallography, influenced by sulfur’s polarizability .
- Morpholine analogues typically exhibit weaker hydrogen-bonding interactions due to oxygen’s higher electronegativity, favoring different packing motifs .
Cytotoxic and Anticancer Activity
Bromophenyl-substituted compounds demonstrate notable cytotoxicity:
Table 3: Cytotoxicity of Bromophenyl-Containing Compounds
Mechanistic Insights :
Enzyme Inhibition and Therapeutic Potential
Thiomorpholine derivatives exhibit broad enzyme-modulating effects:
- Urease Inhibition : Most thiomorpholine analogues show strong urease inhibition, critical for treating Helicobacter pylori infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-Bromophenyl)thiomorpholine?
- Methodology :
- Nucleophilic Substitution : The bromine atom on the phenyl ring can be replaced via Suzuki-Miyaura coupling using palladium catalysts to introduce aryl/heteroaryl groups. For example, coupling with boronic acids under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
- Thiomorpholine Ring Formation : Cyclization of 3-bromophenethylamine derivatives with sulfur-containing reagents (e.g., CS₂ or Lawesson’s reagent) under reflux conditions .
- Functionalization : Post-synthetic modifications, such as sulfonation (e.g., using chlorosulfonic acid) to introduce sulfonyl groups for downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiomorpholine protons at δ 2.5–4.0 ppm) .
- ¹³C NMR : Confirms carbon骨架 and substitution patterns (e.g., brominated aromatic carbons at ~125–135 ppm) .
- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]⁺ at m/z 273.99 for C₁₀H₁₁BrNS) .
- IR Spectroscopy : Detects functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹, C-S vibrations at ~650–700 cm⁻¹) .
Q. What are the typical substitution reactions involving the bromine atom in this compound?
- Reaction Pathways :
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to form biaryl derivatives, useful in medicinal chemistry .
- Nucleophilic Aromatic Substitution : Requires electron-withdrawing groups (e.g., sulfonyl) to activate the bromine for substitution with amines or thiols .
- Grignard Reactions : Formation of carbon-carbon bonds using organomagnesium reagents under anhydrous conditions .
Advanced Research Questions
Q. How can computational chemistry methods like DFT aid in understanding the electronic properties of this compound?
- Methodology :
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, studies on similar brominated compounds show HOMO localized on the thiomorpholine ring and LUMO on the bromophenyl group .
- NLO Properties : Hyperpolarizability calculations (e.g., β₀ = 1.2 × 10⁻³⁰ esu) to assess nonlinear optical potential .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites for reaction design .
Q. What strategies are employed to analyze the biological activity of this compound derivatives?
- Approaches :
- Cytotoxicity Assays : MTT assays against cancer cell lines (e.g., IC₅₀ values for halogenated analogs range from 10–50 µM) .
- Enzyme Inhibition : Screening for kinase or protease inhibition using fluorometric assays (e.g., thiomorpholine sulfonamide derivatives show IC₅₀ < 1 µM for specific targets) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., bromophenyl group occupying hydrophobic pockets in kinase domains) .
Q. What challenges arise in controlling stereochemistry during the synthesis of this compound derivatives?
- Key Issues :
- Atropisomerism : Restricted rotation of the bromophenyl group due to steric hindrance, leading to separable enantiomers. Chiral HPLC (e.g., Chiralpak AD-H column) is required for resolution .
- Ring Conformation : Thiomorpholine’s chair vs. boat conformations influence reactivity. X-ray crystallography (e.g., C–S bond length = 1.81 Å) confirms preferred geometries .
- Stereoselective Functionalization : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP/Pd) to install stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
